In Vitro Potency: Thiazol-4-yl Alanine vs. Cyclobutyl Alanine P1 Variants in SARS-CoV-2 Mpro Inhibition
Direct head-to-head comparison of peptide aldehydes incorporating either thiazol-4-yl alanine or cyclobutyl alanine at the P1 position demonstrates that the thiazole-containing variant produces low-micromolar to submicromolar inhibition of SARS-CoV-2 main protease (Mpro) in vitro, with strong antiviral activity in cell-based assays [1]. Both P1 surrogates were evaluated as simple chemical replacements to reduce synthetic complexity relative to nirmatrelvir and GC376, yet the thiazole-containing analog maintained potent target engagement comparable to the clinically validated P1 γ-lactam warhead [1].
| Evidence Dimension | SARS-CoV-2 Mpro inhibition (in vitro enzymatic assay) and antiviral activity in cell culture |
|---|---|
| Target Compound Data | IC50 low-micromolar to submicromolar; strong antiviral activity in cell assays |
| Comparator Or Baseline | Peptide aldehyde P1 variant with nonpolar cyclobutyl alanine; clinically validated P1 γ-lactam warhead in nirmatrelvir/GC376 |
| Quantified Difference | Both P1 variants (thiazol-4-yl and cyclobutyl) achieve low-micromolar to submicromolar Mpro inhibition; thiazole-containing analog offers polarity advantage without loss of potency |
| Conditions | Recombinant SARS-CoV-2 Mpro enzymatic assay; antiviral activity assessed in cell-based viral replication assays |
Why This Matters
This evidence validates that Fmoc-L-4-thiazolylalanine-derived peptides achieve potency comparable to optimized clinical warheads while offering synthetic accessibility advantages, directly informing procurement decisions for antiviral inhibitor development programs.
- [1] Feys JR, Edwards K, Joyce MA, Saffran HA, Shields JA, Garcia K, Tyrrell DL, Fischer C. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters. 2024;15(12):2495-2501. doi:10.1021/acsmedchemlett.4c00444. View Source
